Differential Screening Profile vs. MS-0022 (SMO Antagonist)
CAS 799257-57-1 is inactive in several high-throughput screening assays, including those for FBW7, MITF, TEAD-YAP, and GPR151 [1]. In contrast, its close structural analog MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) is a potent Smoothened (SMO) antagonist with low nanomolar activity (IC50 < 100 nM) in the Hedgehog pathway [2]. This indicates that the 3,4,5-trimethoxy and 7-methyl substitution pattern of CAS 799257-57-1 does not confer SMO inhibition, highlighting the critical role of the 2-bromo and 8-methyl groups for that pharmacology.
| Evidence Dimension | Hedgehog pathway (SMO) inhibition |
|---|---|
| Target Compound Data | Not reported; structurally distinct from active SMO antagonist scaffold |
| Comparator Or Baseline | MS-0022: SMO inhibition IC50 < 100 nM (Shh-Light II cell-based assay) |
| Quantified Difference | Qualitative difference: MS-0022 active, target compound not expected to be active based on structure-activity relationship |
| Conditions | MS-0022 data from Shh-Light II and alkaline phosphatase screening formats |
Why This Matters
Users seeking a SMO inhibitor should not select CAS 799257-57-1; conversely, those requiring an imidazopyridine scaffold devoid of Hedgehog activity can use this compound as a negative control or a distinct chemical starting point.
- [1] National Center for Biotechnology Information. PubChem BioAssay Summary for CID 1084377. https://pubchem.ncbi.nlm.nih.gov/compound/1084377#section=BioAssay-Results. View Source
- [2] Strand, D., et al. (2011). A novel synthetic smoothened antagonist transiently inhibits pancreatic adenocarcinoma xenografts in a mouse model. PLoS ONE, 6(6): e19904. View Source
